![molecular formula C13H14ClNO B14291105 1-[(Benzyloxy)methyl]pyridin-1-ium chloride CAS No. 112805-28-4](/img/structure/B14291105.png)
1-[(Benzyloxy)methyl]pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Benzyloxy)methyl]pyridin-1-ium chloride is a quaternary ammonium salt derived from pyridine It is characterized by the presence of a benzyloxy group attached to the methyl group of the pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(Benzyloxy)methyl]pyridin-1-ium chloride can be synthesized through a quaternization reaction. The process involves the reaction of pyridine with benzyl chloride in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:
C5H5N+C6H5CH2Cl→C5H5NCH2C6H5Cl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Benzyloxy)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridinium salts with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation Reactions: Oxidized pyridinium salts.
Reduction Reactions: Dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
1-[(Benzyloxy)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[(Benzyloxy)methyl]pyridin-1-ium chloride involves its interaction with cellular components. The compound can penetrate cell membranes and interact with nucleic acids and proteins, leading to alterations in cellular functions. The benzyloxy group enhances its lipophilicity, facilitating its entry into cells. The pyridinium ion can form ionic interactions with negatively charged biomolecules, affecting their activity.
Comparación Con Compuestos Similares
1-Methylpyridin-1-ium chloride: Lacks the benzyloxy group, making it less lipophilic.
1-Benzylpyridin-1-ium chloride: Similar structure but without the methylene bridge, affecting its reactivity.
1-(2-Hydroxyethyl)pyridin-1-ium chloride: Contains a hydroxyethyl group instead of a benzyloxy group, altering its solubility and reactivity.
Uniqueness: 1-[(Benzyloxy)methyl]pyridin-1-ium chloride is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and reactivity. This structural feature allows it to interact more effectively with biological membranes and targets, making it a valuable compound in various applications.
Propiedades
Número CAS |
112805-28-4 |
|---|---|
Fórmula molecular |
C13H14ClNO |
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
1-(phenylmethoxymethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14NO.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1-10H,11-12H2;1H/q+1;/p-1 |
Clave InChI |
KVMGCGSZZJXJHM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)COC[N+]2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




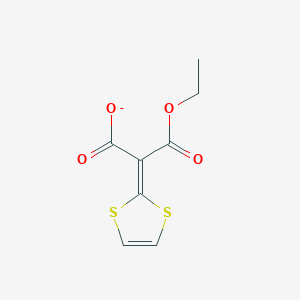
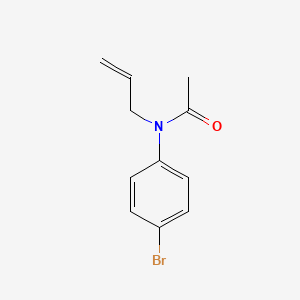
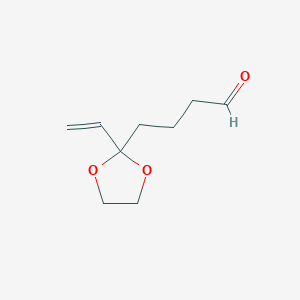
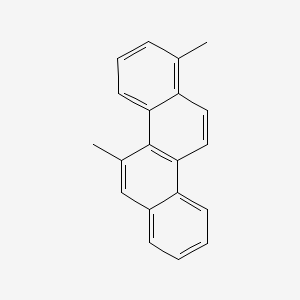


![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14291088.png)
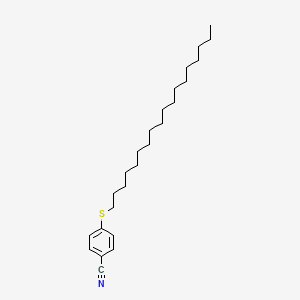

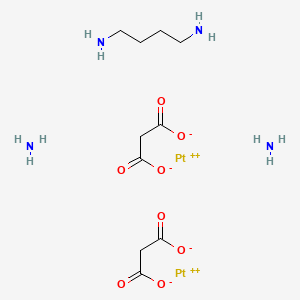
![N~1~-(3-Aminopropyl)-N~3~-[3-(dodecyloxy)propyl]propane-1,3-diamine](/img/structure/B14291116.png)
